molecular formula C16H20BrN5O3 B2533207 5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379975-13-8

5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2533207
CAS No.: 2379975-13-8
M. Wt: 410.272
InChI Key: VROPDDJPGIHHNZ-UHFFFAOYSA-N
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Description

5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrazole moiety, which can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The piperidine ring can be introduced through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity . The piperidine ring can enhance binding affinity to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O3/c1-21-9-13(14(20-21)24-2)15(23)22-5-3-11(4-6-22)10-25-16-18-7-12(17)8-19-16/h7-9,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROPDDJPGIHHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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